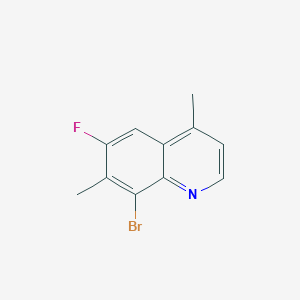

8-Bromo-6-fluoro-4,7-dimethylquinoline

Beschreibung

8-Bromo-6-fluoro-4,7-dimethylquinoline is a halogenated quinoline derivative characterized by bromine at position 8, fluorine at position 6, and methyl groups at positions 4 and 7. Its molecular formula is C₁₂H₁₀BrFN, with a molecular weight of 283.12 g/mol. The compound’s structure combines electron-withdrawing (Br, F) and electron-donating (CH₃) groups, creating unique electronic and steric effects. These properties make it a candidate for applications in medicinal chemistry, particularly as a scaffold for drug development, and in organic synthesis for cross-coupling reactions .

Eigenschaften

Molekularformel |

C11H9BrFN |

|---|---|

Molekulargewicht |

254.10 g/mol |

IUPAC-Name |

8-bromo-6-fluoro-4,7-dimethylquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-6-3-4-14-11-8(6)5-9(13)7(2)10(11)12/h3-5H,1-2H3 |

InChI-Schlüssel |

SKPNWMZOZBLTGW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C(=C(C2=NC=C1)Br)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-4,7-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of 4,7-dimethylquinoline. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of 8-Bromo-6-fluoro-4,7-dimethylquinoline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity product suitable for research and development purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Brom-6-Fluor-4,7-dimethylchinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluoratome können durch andere Substituenten durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kopplungsreaktionen: Sie kann an Kopplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Gängige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Chinolinderivate ergeben, während Oxidation und Reduktion zu Chinolin-N-Oxiden oder reduzierten Chinolinderivaten führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-Brom-6-Fluor-4,7-dimethylchinolin umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Brom- und Fluoratomen kann seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren verbessern, was zu einer Modulation biologischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-fluoro-4,7-dimethylquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares 8-Bromo-6-fluoro-4,7-dimethylquinoline with analogous quinoline derivatives, highlighting substituent variations and their implications:

Key Observations:

- Substituent Position: Bromine at position 8 (target compound) vs. position 2 or 6 in analogs alters regioselectivity in reactions. For example, bromine at C-8 directs electrophilic substitution to C-5, whereas C-2 bromine (as in 2-Bromo-4,7-dimethylquinoline) activates C-3 and C-4 .

- Electron Effects: Fluorine at C-6 (target) withdraws electrons, contrasting with methoxy’s electron-donating nature in 4-Bromo-6-methoxy-7-methylquinoline. This impacts reactivity in aromatic substitutions .

- Steric Hindrance : Methyl groups at C-4 and C-7 (target) increase steric bulk compared to compounds with single methyl or trifluoromethyl groups, affecting binding in biological systems .

Solubility and Physicochemical Properties

- 8-Bromo-6-fluoro-4,7-dimethylquinoline: Predicted to have low water solubility but high solubility in ethanol, DCM, and DMF due to methyl and halogen groups .

- 2-Bromo-4,7-dimethylquinoline: Sparingly soluble in water; dissolves readily in organic solvents .

- 8-(Bromomethyl)-6-fluoroquinoline: Similar solubility profile to the target compound but with higher reactivity due to the bromomethyl group .

Biologische Aktivität

8-Bromo-6-fluoro-4,7-dimethylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions. This compound has garnered attention for its potential biological activities, including antibacterial, antiviral, and anticancer properties. The structural features, particularly the presence of bromine and fluorine atoms, enhance its binding affinity to specific molecular targets, which is crucial for its therapeutic applications.

- Molecular Formula : C11H9BrF N

- Molecular Weight : 254.1 g/mol

- Structural Features :

- Bromine at the 8-position

- Fluorine at the 6-position

- Methyl groups at the 4 and 7 positions

Antibacterial Activity

Research indicates that 8-Bromo-6-fluoro-4,7-dimethylquinoline exhibits significant antibacterial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth through mechanisms that may involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

One of the most promising aspects of 8-Bromo-6-fluoro-4,7-dimethylquinoline is its anticancer activity. It has been shown to selectively inhibit certain cancer-related enzymes, potentially leading to apoptosis in cancer cells. The compound's ability to modulate various biochemical pathways makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

-

Study on Antimycobacterial Activity :

A recent study focused on the modification of quinoline derivatives for enhanced activity against Mycobacterium tuberculosis. The findings indicated that halogen substitutions at specific positions significantly influence the inhibitory activity against Mtb. The introduction of bromine at the 8-position was noted to enhance binding affinity to DNA gyrase, a key target in tuberculosis treatment . -

Enzyme Inhibition Studies :

Research has demonstrated that 8-Bromo-6-fluoro-4,7-dimethylquinoline can inhibit enzymes associated with cancer pathways. For instance, it was found to effectively inhibit topoisomerase II, leading to reduced proliferation of cancer cell lines in vitro . -

Comparative Analysis with Similar Compounds :

A comparative analysis with structurally similar compounds revealed that the unique arrangement of halogens in 8-Bromo-6-fluoro-4,7-dimethylquinoline contributes to its distinct biological activity profile. This analysis included compounds such as:Compound Name Structural Features Unique Attributes 8-Bromo-6-fluoro-2,5-dimethylquinoline Bromine at position 8; fluorine at position 6 Different methyl positioning affects reactivity 5-Bromo-N4,6-dimethylquinoline-3,4-diamine Bromine at position 5; dimethylamino groups Alters reactivity due to different bromination position N4-Methylquinoline-3,4-diamine Methyl group instead of bromine; no fluorine Lacks halogen substituents affecting activity

The mechanism by which 8-Bromo-6-fluoro-4,7-dimethylquinoline exerts its biological effects involves interaction with specific molecular targets. The compound's unique structure allows it to fit into enzyme binding sites effectively, potentially inhibiting or modulating their activity. Further studies are required to fully understand these interactions and their implications for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.